molecular formula C19H16ClNO2 B2359745 2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid CAS No. 895923-44-1

2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid

Cat. No.: B2359745
CAS No.: 895923-44-1
M. Wt: 325.79
InChI Key: VKSAKVHXUBBSFV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid (CAS: 895923-44-1) is a synthetic quinoline derivative characterized by a chlorophenyl substituent at the quinoline’s 2-position and methyl groups at positions 3, 6, and 8 . This compound is synthesized via palladium-catalyzed cross-coupling methodologies, as inferred from analogous procedures in related quinoline syntheses . With a purity of 95%, it serves as a structural template for comparative studies with other chlorophenyl-substituted heterocycles .

Properties

IUPAC Name

2-(4-chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-10-8-11(2)17-15(9-10)16(19(22)23)12(3)18(21-17)13-4-6-14(20)7-5-13/h4-9H,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSAKVHXUBBSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(C(=N2)C3=CC=C(C=C3)Cl)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isatin-Based Ring Formation and Functionalization

The foundational approach, as detailed in patent CN102924374B, involves a five-step sequence starting from isatin derivatives. The process begins with the base-catalyzed condensation of isatin (C₈H₅NO₂) with acetone under reflux conditions to yield 2-toluquinoline-4-carboxylic acid (C₁₁H₉NO₂). Sodium hydroxide or potassium tert-butoxide facilitates the open-ring condensation, achieving near-quantitative yields (99%) at 25–35°C.

Microwave-Assisted Cyclization Strategies

Indium(III) Chloride-Catalyzed Cyclocondensation

A rapid alternative, reported by RSC Advances, utilizes microwave irradiation to accelerate the reaction between 2-methoxy acrylates and N-(4-chlorophenyl)benzaldimines. Indium(III) chloride (10 mol%) acts as a Lewis acid, facilitating [4+2] cycloaddition at 150°C within 15 minutes. This method achieves 76–82% yields while minimizing side products like polymerized imines.

The regioselectivity for 3,6,8-trimethyl substitution arises from steric effects during cyclization. Methyl groups at the acrylate’s β-position direct electrophilic attack to the quinoline’s 6- and 8-positions, while the 3-methyl group originates from the acrylate’s α-methyl substituent.

Table 2: Microwave vs. Thermal Conditions Comparison

Parameter Microwave Method Classical Method
Reaction Time 15 min 10 h
Yield 82% 89%
Energy Input 300 W Reflux (Δ~80°C)
Byproduct Formation <5% 10–15%

Industrial-Scale Production and Optimization

Catalytic Decarboxylation in m-Xylene

Large-scale synthesis (patent HU202498B) employs m-xylene as a high-boiling solvent for the decarboxylation of quinoline-2,4-dicarboxylic acid intermediates. At 140–160°C, the reaction proceeds via a six-membered transition state, eliminating CO₂ and generating the 4-carboxylic acid derivative. This step achieves 89% yield on multi-kilogram scales, with residual solvent removed via fractional distillation.

Quality Control and Spectroscopic Validation

Industrial batches (e.g., Matrix Scientific’s 500 mg batches) are validated using:

  • ¹H NMR (DMSO-d₆): δ 8.42 (s, 1H, H-5), 7.89–7.92 (m, 2H, Ar–Cl), 2.61 (s, 3H, C3–CH₃).
  • IR : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C–Cl aromatic).
  • HPLC Purity : >95% (ACN/H₂O gradient).

Emerging Methodologies and Limitations

Photocatalytic C–H Methylation

Recent studies explore visible-light-driven methylation using dimethyl sulfoxide (DMSO) as a methyl source. Ru(bpy)₃²⁺ photocatalysts enable selective methylation at C6 and C8 under blue LED irradiation (450 nm). However, current yields remain suboptimal (45–50%), necessitating further ligand optimization.

Challenges in Regioselectivity

Competing pathways in Friedel-Crafts alkylation often produce undesired 2,4-dichlorophenyl byproducts. Computational models (DFT) suggest that electron-withdrawing groups on the aldehyde para-position increase transition-state energy by 12–15 kcal/mol, exacerbating selectivity issues.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research indicates that quinoline derivatives exhibit significant antimicrobial activity. Studies have shown that 2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid and its analogs demonstrate effectiveness against various bacterial strains. The presence of the chloro group enhances the compound's lipophilicity, which is crucial for penetrating microbial membranes .

Anticancer Activity
Quinoline derivatives are also investigated for their anticancer properties. The compound has been evaluated in vitro for its ability to inhibit cancer cell proliferation. Preliminary results suggest that it may induce apoptosis in specific cancer cell lines, making it a potential candidate for further drug development .

Enzyme Inhibition
The compound has been studied as a potential inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting enzymes related to cancer metabolism and bacterial resistance mechanisms, suggesting its utility in developing new therapeutic strategies .

Synthesis and Catalysis

Catalytic Applications
this compound is utilized in various catalytic processes. It has been employed as a catalyst or a precursor in the synthesis of other bioactive compounds through methods such as Hantzsch synthesis and cyclocondensation reactions. These processes benefit from the compound's ability to facilitate reactions under mild conditions with high yields .

Material Science

Polymer Chemistry
The incorporation of quinoline derivatives into polymer matrices has been explored for developing advanced materials with enhanced thermal and mechanical properties. The unique structure of this compound allows it to act as a reinforcing agent in polymer composites .

Fluorescent Materials
Due to its distinct electronic properties, this compound is also investigated for applications in fluorescent materials. Its ability to emit light upon excitation makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of E. coli and S. aureus growth at low concentrations of the compound .
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation .
Study 3Synthesis OptimizationImproved yields in the synthesis of related quinoline compounds using this derivative as a catalyst .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition of key enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers: Chlorophenyl Substitution

2-(3-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid (CAS: 895965-50-1) shares the same quinoline backbone and methyl substitutions but differs in the chlorine position on the phenyl ring (meta vs. para). This positional isomerism impacts electronic distribution and steric hindrance.

Heterocyclic vs. Aromatic Substituents

2-(5-Chlorothiophen-2-yl)-5,8-dimethylquinoline-4-carboxylic acid (CAS: 897554-57-3) replaces the phenyl group with a chlorothiophene ring. However, the reduced methyl substitutions (5,8-dimethyl vs. 3,6,8-trimethyl in the target) may decrease hydrophobicity, affecting membrane permeability .

Sulfanyl Group Modifications

2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid (CAS: 477867-89-3) incorporates a sulfanyl group at position 3, linked to a methoxyphenyl moiety. The sulfanyl group increases molecular weight (C23H16ClNO3S vs. The methoxy group’s electron-donating nature contrasts with the target’s methyl groups, which are electron-neutral, suggesting differences in electronic environments and solubility .

Auxin Agonists and Herbicidal Quinolines

Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid), a commercial herbicide, shares the quinoline-carboxylic acid core but lacks methyl and chlorophenyl groups. The target’s trimethyl and chlorophenyl substituents likely enhance lipophilicity, improving tissue penetration compared to quinclorac’s simpler structure. However, quinclorac’s dichloro substitution may confer stronger electrophilic character, critical for herbicidal activity .

Structural and Functional Comparison Table

Compound Name Molecular Formula Key Substituents Notable Properties
2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid C19H16ClNO2 3,6,8-trimethyl; 4-chlorophenyl High hydrophobicity, 95% purity
2-(3-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid C19H16ClNO2 3,6,8-trimethyl; 3-chlorophenyl Altered steric/electronic effects
2-(5-Chlorothiophen-2-yl)-5,8-dimethylquinoline-4-carboxylic acid C16H12ClNO2S 5,8-dimethyl; chlorothiophene Sulfur-enhanced reactivity
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid C23H16ClNO3S Sulfanyl-methoxyphenyl Increased polarity, disulfide potential
Quinclorac C10H5Cl2NO2 3,7-dichloro; no methyl/phenyl groups Herbicidal activity, electrophilic

Biological Activity

2-(4-Chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a quinoline core substituted with a chlorophenyl group and multiple methyl groups, which may influence its biological properties. The chemical formula is C17H16ClN and it has a molecular weight of approximately 283.77 g/mol.

Biological Activity Overview

Research indicates that quinoline derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Quinoline derivatives have been shown to possess antibacterial and antifungal properties.
  • Anticancer Potential : Some studies suggest that these compounds may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Certain quinolines have demonstrated the ability to reduce inflammation in various models.

Antimicrobial Activity

Studies have reported that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition of growth.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

Quinoline derivatives have been explored for their anticancer properties. In vitro studies indicate that this compound can induce apoptosis in human cancer cell lines.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 15 µM.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. It has been shown to reduce levels of pro-inflammatory cytokines in cell culture models.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Interaction with Cellular Signaling Pathways : It might affect signaling pathways related to inflammation and apoptosis.
  • DNA Interaction : Some quinolines are known to intercalate DNA, leading to disruption of replication in cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-chlorophenyl)-3,6,8-trimethylquinoline-4-carboxylic acid, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with condensation of substituted benzaldehydes with amines to form quinoline cores. For example, intermediates may undergo cyclization followed by regioselective methylation. Key characterization techniques include ¹H/¹³C NMR to confirm substituent positions and LC-MS to verify molecular weight . Reaction progress can be monitored via TLC using UV-active spots or iodine staining.

Q. How can researchers optimize purity during the hydrolysis of ester intermediates to the carboxylic acid form?

  • Methodological Answer : Hydrolysis of ester groups (e.g., ethyl or methyl esters) to carboxylic acids often employs alkaline conditions (e.g., 10% NaOH in methanol/water). Optimization involves controlling reaction time (4–6 hours) and temperature (reflux) to avoid over-degradation. Post-reaction, acidification with HCl precipitates the product, which is then purified via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.2–8.5 ppm), while ¹³C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₉H₁₆ClNO₂) with <5 ppm error.
  • FT-IR : Confirms carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can regioselective methylation at the 3,6,8-positions of the quinoline ring be achieved, and what challenges arise?

  • Methodological Answer : Regioselectivity is controlled using directing groups (e.g., halogens) or steric effects. For example, Friedel-Crafts alkylation with methyl iodide in the presence of Lewis acids (AlCl₃) may target electron-rich positions. Challenges include byproduct formation from over-alkylation, mitigated by slow reagent addition and low temperatures (0–5°C). Post-reaction, HPLC-PDA (Photodiode Array) detects positional isomers, which are separated via preparative HPLC .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Recommended steps:

  • Purity Reassessment : Use HPLC-ELSD (Evaporative Light Scattering Detection) to quantify trace impurities (<0.1%).
  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentrations ≤1% in cell-based studies).
  • Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with activity .

Q. What strategies are effective for resolving stereochemical uncertainties in derivatives of this compound?

  • Methodological Answer :

  • Chiral HPLC : Uses columns like Chiralpak IG-3 with hexane/isopropanol gradients to separate enantiomers.
  • X-ray Crystallography : Provides definitive stereochemical assignments if single crystals are obtainable (e.g., via slow evaporation in acetonitrile).
  • VCD (Vibrational Circular Dichroism) : Correlates experimental spectra with DFT-calculated models to assign absolute configurations .

Q. How can computational methods predict the reactivity of this compound in catalytic reactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software models transition states for reactions like Suzuki-Miyaura coupling. Key parameters include HOMO/LUMO energies and Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMSO vs. THF) on reaction pathways.
  • Docking Studies : Predict binding affinities for biological targets (e.g., kinase enzymes) using AutoDock Vina .

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